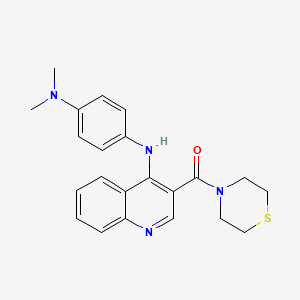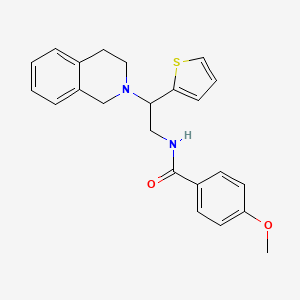![molecular formula C16H17NO3S B2628973 [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 380166-60-9](/img/structure/B2628973.png)
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate.
Scientific Research Applications
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has been studied for its potential applications in scientific research. One of the main areas of research involves the compound's potential as a drug candidate. Studies have shown that [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Mechanism of Action
The exact mechanism of action of [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may work by inhibiting the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has anti-inflammatory and analgesic effects. The compound has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of pain and inflammation in humans.
Advantages and Limitations for Lab Experiments
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to have potent anti-inflammatory and analgesic effects. However, the compound's mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate. One area of research involves further elucidation of the compound's mechanism of action. Another area of research involves the development of more potent analogs of the compound for the treatment of pain and inflammation. Additionally, [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate may have potential applications in other areas of research, such as cancer treatment and neurodegenerative diseases.
Synthesis Methods
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 5-methylthiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting product is then reacted with (2,6-dimethylphenyl)isocyanate to yield [(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate.
properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)15(10)17-14(18)9-20-16(19)13-8-7-12(3)21-13/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOVKPWSLILVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-Methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2628891.png)
![1-cinnamyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2628894.png)
![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2628895.png)

![1-(4-(((2S,4aR,6S,7R,8R,8aS)-2-(3-bromophenyl)-7,8-dihydroxyhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)phenyl)ethanone](/img/structure/B2628898.png)




![[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B2628907.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)


![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)